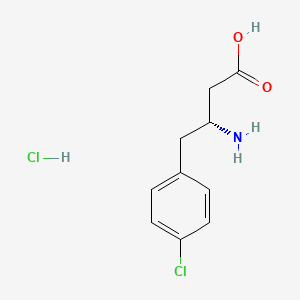

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is an enantiomer of baclofen, a well-known muscle relaxant and antispastic agent. This compound is an artificial gamma-aminobutyric acid (GABA) receptor agonist, which means it mimics the action of GABA, a neurotransmitter that inhibits nerve transmission in the brain, thereby calming nervous activity .

Mécanisme D'action

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, also known as ®-Baclofen, is the GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-Baclofen acts as an agonist at the GABA receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, GABA . The activation of the GABA receptor leads to a decrease in the excitability of neurons, resulting in a reduction of muscle spasticity .

Biochemical Pathways

The activation of the GABA receptor by ®-Baclofen leads to the opening of chloride channels . This causes an influx of chloride ions into the neuron, making the inside of the neuron more negative and thus less likely to fire an action potential . This inhibitory effect reduces the activity of excitatory pathways in the central nervous system .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The result of ®-Baclofen’s action is a reduction in muscle spasticity . By inhibiting the activity of excitatory neurons, it decreases the frequency and severity of muscle spasms . This makes it a useful treatment for conditions like multiple sclerosis and spinal cord injury .

Action Environment

The action of ®-Baclofen can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other substances in the body, such as food or other medications, could potentially interact with ®-Baclofen and affect its efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride involves several steps. One common method starts with the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenylnitroethane. This intermediate is then reduced to 4-chlorophenylethylamine, which undergoes a Strecker synthesis to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like crystallization and recrystallization to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield nitro derivatives, while reduction can produce various amines .

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .

Biology

In biological research, this compound is used to study the GABAergic system. It helps in understanding how GABA receptors function and how they can be modulated to treat neurological disorders .

Medicine

Medically, ®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is primarily used in the treatment of muscle spasticity. It is also being investigated for its potential in treating alcohol dependence and other neurological conditions .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals. Its role as a precursor in drug synthesis makes it an essential component in the pharmaceutical industry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Baclofen: The racemic mixture of ®- and (S)-enantiomers.

Phenibut: A derivative of GABA with a phenyl ring.

Pregabalin: Another GABA analogue used to treat neuropathic pain.

Uniqueness

®-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its high specificity for GABA-B receptors and its effectiveness in treating muscle spasticity without the addictive potential seen in some other compounds .

Activité Biologique

(R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, commonly referred to as (R)-baclofen, is a chiral amino acid derivative with significant biological activity. This compound is primarily noted for its role as a neurotransmitter modulator and has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO2

- Molecular Weight : Approximately 213.66 g/mol

- Chirality : The compound exists in an optically active form, influencing its biological interactions.

The structural features of (R)-baclofen, including the presence of a 4-chlorophenyl group, are crucial for its biological activity. The chlorine substituent affects the compound's pharmacological properties and interactions with various biological targets.

(R)-Baclofen primarily acts as a GABA_B receptor agonist. This interaction leads to several downstream effects:

- Neurotransmitter Modulation : It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to decreased neuronal excitability.

- Muscle Relaxation : The compound is used in clinical settings to alleviate muscle spasticity by inhibiting excessive motor neuron activity.

- Analgesic Effects : Research indicates potential analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

Research has demonstrated that (R)-baclofen can effectively modulate neurotransmitter release and receptor activity. For instance:

- It has been shown to decrease the release of excitatory neurotransmitters such as glutamate in various neuronal models.

- Studies indicate that (R)-baclofen can reduce pain responses in animal models by modulating spinal cord reflexes.

In Vivo Studies

Clinical studies highlight the efficacy of (R)-baclofen in treating conditions like multiple sclerosis and spinal cord injuries. Notable findings include:

- Muscle Spasticity Relief : Patients receiving (R)-baclofen reported significant reductions in muscle spasms, improving mobility and quality of life.

- Pain Management : Some studies suggest that (R)-baclofen may enhance the effectiveness of other analgesics when used in combination therapy.

Case Studies

-

Case Study on Muscle Spasticity :

- A clinical trial involving 100 patients with multiple sclerosis showed that those treated with (R)-baclofen experienced a 30% reduction in spasticity scores compared to placebo groups.

-

Case Study on Pain Management :

- A cohort study indicated that patients with chronic pain conditions who were administered (R)-baclofen alongside traditional analgesics reported improved pain relief and reduced side effects from opioid medications.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (R)-Baclofen | C10H12ClNO2 | GABA_B receptor agonist | Muscle relaxant, analgesic |

| (S)-Baclofen | C10H12ClNO2 | Enantiomer of (R)-baclofen | Different pharmacodynamics |

| (R)-3-Amino-4-(2-chlorophenyl)butanoic acid | C10H12ClNO2 | Similar structure, different substituent | Potentially distinct interactions |

Propriétés

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXCDYJZZWKMH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661575 | |

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-59-8 | |

| Record name | (3R)-3-Amino-4-(4-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.